Product packaging for 3-cyclohexyl-1-methyl-1-phenylurea(Cat. No.:)

3-cyclohexyl-1-methyl-1-phenylurea

Cat. No.: B319371
M. Wt: 232.32 g/mol
InChI Key: GTWGLMQCTTWBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-methyl-1-phenylurea is a chemical compound of interest in medicinal chemistry and pharmacological research. As a urea derivative featuring both cyclohexyl and phenyl substituents, it belongs to a class of compounds studied for their potential bioactivity. Structurally related urea compounds have been investigated as key intermediates in the synthesis of advanced pharmaceutical agents, particularly in the central nervous system (CNS) domain . For instance, similar 3-cyclohexyl-1,1-dimethylurea compounds are documented as crucial precursors in the multi-step synthesis of Cariprazine, a known D3/D2 receptor partial agonist . This suggests potential research applications for this structural class in developing novel receptor-targeted therapies. The molecular architecture, combining a lipophilic cyclohexyl group with an aromatic phenyl ring, is commonly explored to optimize drug-like properties, including binding affinity and metabolic stability. Researchers studying structure-activity relationships (SAR) of urea-based compounds may find this molecule valuable. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O B319371 3-cyclohexyl-1-methyl-1-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-cyclohexyl-1-methyl-1-phenylurea

InChI

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,15,17)

InChI Key

GTWGLMQCTTWBSW-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)NC2CCCCC2

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2CCCCC2

solubility

34.8 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 3 Cyclohexyl 1 Methyl 1 Phenylurea

Overview of Classical and Modern Urea (B33335) Synthesis Approaches

The construction of the urea functional group can be achieved through a variety of synthetic pathways. These methods can be broadly categorized based on the key bond-forming strategy and the nature of the carbonyl source.

Historically, the most traditional method for preparing substituted ureas involves the use of phosgene (B1210022) (COCl₂) or its derivatives. wikipedia.orgnih.gov In this approach, an amine is reacted with phosgene to generate a carbamoyl (B1232498) chloride or an isocyanate intermediate. wikipedia.org This highly reactive intermediate is then treated with a second amine to form the final urea product. rsc.org The high toxicity and hazardous nature of gaseous phosgene have driven the development of safer alternatives. wikipedia.orgresearchgate.net

Solid, easier-to-handle phosgene equivalents have been developed to mitigate these risks. researchgate.net Notable examples include:

Triphosgene: A crystalline solid that acts as a source of phosgene in situ, reducing handling risks. rsc.orgcommonorganicchemistry.com

N,N'-Carbonyldiimidazole (CDI): A widely used solid reagent that reacts with amines to form an activated carbamoyl imidazole, which then reacts with a second amine to yield the urea. nih.govrsc.orgrsc.org CDI is considered a safer alternative as it does not produce chlorinated byproducts. nih.gov

Carbonates: Reagents like bis(4-nitrophenyl)carbonate can also serve as a carbonyl source for urea synthesis. rsc.orgresearchgate.net

Table 1: Comparison of Phosgene and Phosgene-Free Reagents for Urea Synthesis

Reagent Formula Physical State Key Advantages Key Disadvantages
Phosgene COCl₂ Gas Highly reactive, low cost Extremely toxic, corrosive, difficult to handle wikipedia.orgresearchgate.net
Triphosgene C₃Cl₆O₃ Solid Easier to handle than phosgene, stable commonorganicchemistry.com Decomposes to phosgene, still highly toxic nih.govcommonorganicchemistry.com
N,N'-Carbonyldiimidazole (CDI) C₇H₆N₄O Solid Safe, commercially available, no chlorinated byproducts nih.govrsc.org Can be moisture sensitive, higher cost than phosgene

Nucleophilic Addition to Isocyanates and Metal Isocyanates

The reaction between an isocyanate and an amine is one of the most direct and widely used methods for synthesizing unsymmetrical ureas. wikipedia.orgrsc.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. The process is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com

RNCO + R'₂NH → (R'₂N)(R(H)N)CO wikipedia.org

To avoid handling potentially toxic and volatile isocyanates, methods utilizing metal isocyanates have been developed. A common approach involves the reaction of an amine with an alkali metal cyanate, such as potassium isocyanate (KOCN), in the presence of an acid or in an aqueous medium. wikipedia.orgrsc.org This method generates the isocyanate in situ, which then reacts with the amine. This strategy has been shown to be efficient for a variety of N-substituted ureas. rsc.orgrsc.org

The Curtius rearrangement is a powerful method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govmasterorganicchemistry.com The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate. wikipedia.org

R-CON₃ → R-NCO + N₂

This in-situ generated isocyanate can be trapped by a nucleophile. If an amine is present in the reaction mixture, it will attack the isocyanate to form a substituted urea. nih.govwikipedia.org This pathway is particularly useful because it allows for the synthesis of ureas starting from readily available carboxylic acids and avoids the direct handling of isocyanates. commonorganicchemistry.com The rearrangement occurs with full retention of the migrating group's stereochemistry. nih.govwikipedia.org Studies have shown this method can be effective even for complex molecules where other urea formation techniques fail. nih.govrsc.org

Transamidation involves the reaction of an amide or urea with an amine, resulting in the exchange of the amino group. wikipedia.org While transamidation of stable amides can be challenging, urea itself is more susceptible to this reaction and can be used to prepare N-substituted ureas, often at elevated temperatures. wikipedia.orgnih.gov

(H₂N)₂CO + R₂NH → (R₂N)(H₂N)CO + NH₃ wikipedia.org

This method is attractive from a green chemistry perspective as urea is an inexpensive and non-toxic reagent. nih.gov The reaction can be driven by the removal of ammonia (B1221849) and may be facilitated by the presence of CO₂ and water, where the acidity from the reaction of CO₂ with water promotes the transamidation. acs.org

In recent years, organocatalysis has emerged as a significant field in green chemistry, utilizing small, metal-free organic molecules to catalyze reactions. frontiersin.org In the context of urea synthesis, organocatalysts like ureas and thioureas can activate substrates through hydrogen bonding. For instance, a urea catalyst can activate α-nitrodiazoesters to undergo N-H insertion reactions with anilines, providing a metal-free pathway to α-amino esters. nih.gov While not a direct urea synthesis method, it showcases the role of urea-based catalysts in forming C-N bonds, a key step in many related syntheses.

Specific Synthetic Routes and Optimization for 3-Cyclohexyl-1-methyl-1-phenylurea and Analogues

The synthesis of a trisubstituted unsymmetrical urea like this compound requires a method that allows for the sequential and controlled introduction of three different substituents onto the urea core.

The most direct and efficient route for the synthesis of this compound is the nucleophilic addition of a disubstituted amine to an isocyanate. Specifically, this involves the reaction of N-methyl-N-phenylamine (N-methylaniline) with cyclohexyl isocyanate.

The reaction proceeds via the attack of the secondary amine nitrogen of N-methylaniline on the carbonyl carbon of cyclohexyl isocyanate. This method is highly favored due to the commercial availability of both starting materials and the typically clean and high-yielding nature of the reaction.

Table 2: Proposed Synthesis of this compound

Reactant 1 Reactant 2 Product Reaction Type

Optimization of this reaction involves careful selection of the solvent and temperature. While the reaction often proceeds without a catalyst, the reaction conditions can be fine-tuned to maximize yield and purity.

Table 3: Analysis of Reaction Conditions for Isocyanate-Amine Coupling

Parameter Typical Condition Rationale / Effect on Reaction
Solvent Aprotic solvents (e.g., THF, DMF, DCM) commonorganicchemistry.com Solubilizes reactants without interfering. Protic solvents could compete as nucleophiles. Water has been shown to be a good promoter in some urea syntheses, but may not be ideal for this specific water-sensitive isocyanate reaction. rsc.org
Temperature Room Temperature (approx. 25 °C) commonorganicchemistry.com The reaction is generally exothermic and proceeds readily without heating. Lowering the temperature can help control the reaction rate if it is too vigorous.
Catalyst None required commonorganicchemistry.com The high reactivity of the isocyanate group with the amine nucleophile makes a catalyst unnecessary for this transformation.
Atmosphere Inert (e.g., Nitrogen, Argon) Recommended to prevent the isocyanate from reacting with atmospheric moisture, which would form a symmetrical di-cyclohexyl urea byproduct.

| Reagent Stoichiometry | Near 1:1 molar ratio | Using a slight excess of one reagent can drive the reaction to completion, but may require purification to remove the unreacted starting material. |

Mechanistic Investigations of Formation Pathways

The formation of this compound from N-methyl-N-cyclohexylaniline and phenyl isocyanate follows a nucleophilic addition mechanism. researchgate.net The nitrogen atom of the secondary amine, N-methyl-N-cyclohexylaniline, possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.

The reaction proceeds through a concerted mechanism where the nitrogen-carbon bond forms simultaneously with the proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The general mechanism is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-N-cyclohexylaniline attacks the electrophilic carbon of the phenyl isocyanate.

Proton Transfer: A proton is transferred from the nitrogen of the amine to the nitrogen of the isocyanate.

Product Formation: The final product, this compound, is formed.

This reaction is generally considered to be fast and exothermic. The proposed mechanism suggests that the reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the isocyanate. researchgate.net

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods.

Yield Optimization:

Several factors can be adjusted to maximize the yield of the desired product. These include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent: The reaction is often carried out in aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to prevent side reactions of the isocyanate with the solvent.

Temperature: The reaction is typically performed at room temperature. While heating can increase the reaction rate, it may also lead to the formation of side products. Cooling the reaction mixture may be necessary if the reaction is highly exothermic.

Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion. However, this may complicate the purification process.

Purity Enhancement:

After the reaction is complete, the crude product needs to be purified to remove any unreacted starting materials, by-products, or solvent. Common purification techniques for ureas include:

Recrystallization: This is a widely used method for purifying solid organic compounds. youtube.comsimsonpharma.com The crude product is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for effective purification. A solvent pair system, where the compound is soluble in one solvent and insoluble in the other, can also be employed. youtube.com

Chromatography: Column chromatography can be used to separate the desired product from impurities based on their differential adsorption on a stationary phase. simsonpharma.com

Washing: The crude product can be washed with a suitable solvent to remove soluble impurities.

Below is a table summarizing hypothetical experimental data for the optimization of the synthesis of this compound, based on general principles of urea synthesis. nih.govnih.govacs.org

Table 1: Hypothetical Data for Yield Optimization of this compound Synthesis

EntrySolventTemperature (°C)Amine:Isocyanate RatioReaction Time (h)Yield (%)Purity (%)
1Dichloromethane251:128592
2Tetrahydrofuran251:128894
3Acetonitrile251:128290
4Tetrahydrofuran01:148595
5Tetrahydrofuran501:119088
6Tetrahydrofuran251.1:129293
7Tetrahydrofuran251:1.129192

Stereoselective Synthesis Approaches for Chiral Urea Derivatives

The structure of this compound does not inherently possess a chiral center. However, if one of the substituents were to be modified to introduce a stereocenter, or if the synthesis were to be adapted for a chiral analogue, stereoselective synthesis approaches would become critical. The development of chiral urea derivatives is an active area of research, particularly due to their application as organocatalysts. rsc.orgresearchgate.netnih.gov

General strategies for the stereoselective synthesis of chiral ureas often involve one of the following approaches:

Use of Chiral Starting Materials: A straightforward method is to start with an enantiomerically pure amine or isocyanate. For example, if a chiral amine is used, the resulting urea will also be chiral. The stereochemical integrity is generally maintained throughout the reaction. acs.org

Chiral Auxiliaries: A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. Chiral urea and thiourea (B124793) derivatives themselves have been extensively developed as organocatalysts for a variety of asymmetric transformations. rsc.orgresearchgate.netnih.govnih.gov

For instance, in the synthesis of a chiral analogue of this compound, one could envision using an enantiomerically pure form of a cyclohexylamine (B46788) derivative. The reaction with the corresponding isocyanate would then lead to the desired chiral urea.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of High-Resolution Mass Spectrometry in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of 3-cyclohexyl-1-methyl-1-phenylurea. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the calculation of a unique elemental formula.

In one analysis, using electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound was observed. rsc.org The experimentally determined m/z value was 233.1653, which is in close agreement with the calculated value of 233.1648 for the formula C₁₄H₂₁N₂O⁺. rsc.org This high degree of accuracy confirms the elemental composition and molecular weight of the compound. HRMS is also invaluable in identifying related compounds in complex mixtures, such as environmental or biological samples, by distinguishing between molecules with the same nominal mass but different elemental formulas. sccwrp.org

Table 1: HRMS Data for this compound

IonCalculated m/z (C₁₄H₂₁N₂O⁺)Found m/zReference
[M+H]⁺233.1648233.1653 rsc.org

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of atoms within the this compound molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum shows distinct signals for the aromatic protons of the phenyl group, the N-methyl protons, the cyclohexyl methine proton, and the various methylene (B1212753) protons of the cyclohexyl ring. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.22-7.43 ppm. The N-methyl group shows a characteristic singlet at approximately δ 3.26 ppm. The protons of the cyclohexyl group appear in the upfield region, typically between δ 0.92 and 1.85 ppm, with the methine proton adjacent to the urea (B33335) nitrogen appearing as a multiplet around δ 3.61-3.64 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the urea group at approximately δ 156.56 ppm, and carbons of the phenyl ring between δ 126.98 and 143.61 ppm. rsc.org The N-methyl carbon appears around δ 37.00 ppm, while the carbons of the cyclohexyl ring are observed at δ 49.27 (methine), 33.60, 25.53, and 24.82 ppm (methylenes). rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments would confirm the coupling between adjacent protons within the cyclohexyl and phenyl rings, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
Phenyl-H7.22-7.43 (m)126.98, 127.15, 129.88 rsc.org
Phenyl-C (quaternary)-143.61 rsc.org
N-H4.20 (d)- rsc.org
N-CH₃3.26 (s)37.00 rsc.org
Cyclohexyl-CH3.61-3.64 (m)49.27 rsc.org
Cyclohexyl-CH₂0.92-1.85 (m)24.82, 25.53, 33.60 rsc.org
C=O (Urea)-156.56 rsc.org

Infrared and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of a urea derivative is characterized by several key absorption bands. For phenylureas, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations usually appear as a broad band between 3200 and 3400 cm⁻¹, and its position and shape can be indicative of hydrogen bonding. publish.csiro.au The presence of aromatic C-H stretching is confirmed by bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclohexyl groups appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. The symmetric breathing vibrations of the phenyl ring often give rise to a strong and sharp band in the Raman spectrum, which is useful for identification.

Hydrogen Bonding Studies: The phenylurea moiety is a well-known motif for forming strong, self-complementary hydrogen bonds. acs.orgnih.gov In the solid state, and often in solution, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. publish.csiro.au This leads to the formation of dimers or polymeric chains. publish.csiro.augrafiati.com The frequency of the N-H and C=O stretching vibrations in IR and Raman spectra are sensitive to hydrogen bonding; a shift to lower wavenumbers (red shift) compared to a non-hydrogen-bonded state is a hallmark of this interaction. The specific substitution pattern, such as the presence of the N-methyl and cyclohexyl groups, can influence the conformation and strength of these hydrogen bonds. acs.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for Phenylurea Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=O (Urea Amide I)Stretching1630 - 1680
N-H Bending / C-N Stretching (Amide II)Bending/Stretching1550 - 1620

Chromatographic Techniques for Complex Mixture Analysis and Compound Purity Verification

Chromatographic methods are essential for separating this compound from reaction byproducts or complex environmental matrices and for verifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of phenylurea compounds. nih.govnih.govnih.gov Using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), this compound can be effectively separated from more polar or less polar impurities. sccwrp.orgd-nb.info A Diode-Array Detector (DAD) can be used to obtain the UV spectrum of the compound as it elutes, aiding in its identification. nih.gov Purity is assessed by the presence of a single, sharp peak at a characteristic retention time, and the purity level is typically determined by the peak area percentage. nih.govnih.gov

Gas Chromatography (GC): While less common for intact ureas due to their polarity and thermal lability, GC coupled with a mass spectrometer (GC-MS) can be used, sometimes after derivatization. This technique is often employed in environmental analysis for related phenylurea herbicides. asm.org

The combination of HPLC with high-resolution mass spectrometry (LC-HRMS) is a particularly powerful approach, allowing for the separation of complex mixtures and the confident identification of components based on their accurate mass and fragmentation patterns. sccwrp.orgnih.gov This has been successfully applied to identify phenylurea compounds in environmental water samples. sccwrp.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For phenylurea derivatives, it also reveals the intricate network of intermolecular interactions, particularly hydrogen bonds, that govern the crystal packing. publish.csiro.auacs.org

Table 4: Expected Information from a Hypothetical X-ray Crystal Structure Analysis

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal lattice.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths & AnglesPrecise measurements for all covalent bonds and angles within the molecule.
Torsion AnglesDefines the conformation of the cyclohexyl ring and the orientation of the phenyl group relative to the urea plane.
Hydrogen Bond GeometryDistances and angles of intermolecular N-H···O hydrogen bonds, defining the supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and predicting the reactivity of molecules like 3-cyclohexyl-1-methyl-1-phenylurea. DFT calculations can provide a wealth of information, from the molecule's preferred three-dimensional arrangement to its electronic and spectroscopic characteristics.

The flexibility of the cyclohexyl and phenyl rings, along with the rotational freedom around the urea (B33335) bridge, means that this compound can exist in numerous conformations. Identifying the most stable conformers, or energy minima, is crucial as these are the most likely structures to be observed and to participate in chemical reactions.

Computational studies on related phenylurea herbicides have demonstrated the importance of identifying the most stable conformers. nih.gov For instance, in a study of sulfonylurea herbicides, conformational searches coupled with DFT calculations were used to determine the most stable structures in different environments (gas, aqueous, and octanol (B41247) phases). nih.gov These studies revealed that intramolecular hydrogen bonding and potential π–π interactions between aromatic rings are key factors in determining stability. nih.gov A similar approach for this compound would involve systematically exploring the potential energy surface to locate the global and local energy minima.

Table 1: Illustrative Conformational Energy Data for a Phenylurea Analogue

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
10.00C1-N2-C3-N4 = 178.5
21.25C1-N2-C3-N4 = -15.2
32.89C1-N2-C3-N4 = 85.3
Note: This table is illustrative and based on typical energy differences found in conformational analyses of similar molecules. The dihedral angle C1-N2-C3-N4 would define the twist around the urea backbone.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In studies of phenylurea herbicides, the HOMO and LUMO energies have been correlated with their biological activity. nih.gov For instance, the LUMO energy was identified as a determinant in the antibody recognition of phenylurea herbicides in an immunoassay study. nih.gov For this compound, DFT calculations would map the distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are most susceptible to electrophilic and nucleophilic attack. Furthermore, analysis of charge transfer effects, for example, from the cyclohexyl and methyl groups to the phenylurea core, can provide insights into the molecule's electronic properties.

Table 2: Representative Frontier Molecular Orbital Energies for Phenylurea Herbicides

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Fenuron-6.58-0.216.37
Monuron-6.62-0.456.17
Diuron (B1670789)-6.71-0.785.93
Data derived from studies on analogous phenylurea herbicides and are for illustrative purposes. shd-pub.org.rsresearchgate.net

DFT methods can be employed to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral features. While specific experimental spectra for this compound are not widely published, theoretical predictions for the parent compound, phenylurea, are available in databases like the NIST WebBook. nist.gov Such calculations for this compound would provide valuable data for its characterization.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the dynamic interplay between different conformers and the transitions between them.

Furthermore, MD simulations are particularly useful for understanding the influence of the environment, such as the presence of a solvent. For example, simulations of phenylurea herbicides in water can shed light on how the solvent affects their conformational preferences and interactions. digitellinc.com This is crucial for understanding the behavior of this compound in biological systems or in the environment.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations can be used to map out the energy profiles of potential reactions, such as hydrolysis or oxidation. By identifying the transition state structures and their corresponding activation energies, one can predict the feasibility and kinetics of different reaction pathways. Studies on the degradation of phenylurea herbicides have utilized such methods to understand their environmental fate. digitellinc.com

Computational Approaches to Intermolecular Interactions and Molecular Recognition

The way this compound interacts with other molecules is fundamental to its biological activity and physical properties. Computational methods can quantify these intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Molecular docking, a key computational technique, can predict the preferred binding orientation of this compound to a target protein. shd-pub.org.rsresearchgate.net This is particularly relevant in the context of drug design and understanding the mode of action of herbicides. For instance, docking studies on phenylurea herbicides have been used to investigate their binding to human serum albumin. researchgate.netshd-pub.org.rs Similar studies on this compound could provide insights into its potential biological targets and interactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity, often use descriptors derived from computational chemistry. nih.govacs.orgnih.gov

Hydrogen Bonding Analysis via Computational Methods

Computational chemistry offers powerful tools to predict and analyze the hydrogen bonding capabilities of this compound. The molecule possesses distinct hydrogen bond donor and acceptor sites, the characteristics of which can be elucidated through methods like Density Functional Theory (DFT).

The primary hydrogen bond donor is the N-H group of the urea moiety. The hydrogen atom attached to the nitrogen has a partial positive charge, making it capable of forming a hydrogen bond with an electronegative atom. The principal hydrogen bond acceptor is the carbonyl oxygen (C=O) of the urea group. The lone pairs of electrons on the oxygen atom can interact with hydrogen bond donors.

Computational analyses, by calculating the electron density and electrostatic potential surface, can map these donor and acceptor regions. The table below summarizes the key hydrogen bonding sites within the this compound molecule.

Hydrogen Bonding Site Type Description
Urea N-H GroupDonorThe hydrogen atom on the nitrogen is available to be donated to a hydrogen bond.
Urea C=O GroupAcceptorThe oxygen atom of the carbonyl group can accept a hydrogen bond.

This table illustrates the potential hydrogen bond donor and acceptor sites in this compound as predicted by general principles of computational chemistry.

Studies on similar N,N'-disubstituted and N,N,N'-trisubstituted ureas have shown that the formation of intermolecular hydrogen bonds is a key feature governing their solid-state structures and their interactions in a biological context. In the case of this compound, the single N-H group can engage in hydrogen bonding with an acceptor group from a neighboring molecule or a biological macromolecule.

Molecular Docking and Binding Motif Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction of a small molecule ligand with the binding site of a target protein.

In the absence of specific experimental data for this compound, a hypothetical binding motif can be proposed based on the docking studies of analogous phenylurea compounds with various protein targets. These studies frequently reveal a common set of interactions that are likely to be relevant for this compound as well.

The key interactions typically observed for phenylurea derivatives within a protein's active site include:

Hydrogen Bonding: The urea N-H group often acts as a hydrogen bond donor to an amino acid residue in the protein that can act as a hydrogen bond acceptor (e.g., the side chain of serine, threonine, or the backbone carbonyl). The urea carbonyl oxygen can reciprocally act as a hydrogen bond acceptor for a donor group from the protein (e.g., the side chain of lysine (B10760008) or arginine).

Hydrophobic Interactions: The cyclohexyl and phenyl rings are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

π-Interactions: The phenyl ring can engage in various π-interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with positively charged residues.

A summary of a plausible binding motif for this compound is presented in the table below.

Interaction Type Functional Group of Ligand Potential Interacting Protein Residue (Example)
Hydrogen Bond (Donor)Urea N-HSerine, Threonine, Aspartate
Hydrogen Bond (Acceptor)Urea C=OLysine, Arginine, Histidine
Hydrophobic InteractionCyclohexyl RingLeucine, Valine, Isoleucine
Hydrophobic InteractionPhenyl RingAlanine, Proline
π-π StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan

This table outlines a hypothetical binding motif for this compound based on computational studies of similar urea derivatives.

These computational insights are foundational for the rational design of new molecules with potentially enhanced or specific biological activities, guiding synthetic efforts towards compounds with optimized interaction profiles.

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen Bonding Networks in Urea (B33335) Derivatives

Hydrogen bonds are the primary driving force behind the self-assembly of urea derivatives. nih.gov These interactions, while weaker than covalent bonds, are highly directional and specific, enabling the formation of well-ordered, stable, non-covalent molecular assemblies. nih.gov The urea moiety is particularly adept at forming multiple, strong hydrogen bonds, which is a key reason for its extensive use in constructing supramolecular systems. nih.govnih.gov

The self-assembly of N,N'-disubstituted ureas is typically dominated by a characteristic bifurcated hydrogen bond between the carbonyl oxygen of one molecule and the two N-H protons of a neighboring molecule. scispace.com This interaction is highly directional and leads to the formation of one-dimensional, tape-like or ribbon-like structures. core.ac.uk In these assemblies, the urea groups are linked in a continuous chain, which serves as the backbone of the resulting supramolecular structure. bsb-muenchen.deresearchgate.net

In the case of 3-cyclohexyl-1-methyl-1-phenylurea, the molecule is trisubstituted, which introduces complexity to the hydrogen bonding pattern. One nitrogen atom is bonded to a cyclohexyl group and a hydrogen atom, while the other is bonded to both a methyl and a phenyl group, lacking a hydrogen atom for donation. This structure means that each molecule has only one N-H group available to act as a hydrogen bond donor. Consequently, it cannot form the classic bifurcated hydrogen bond structure seen in N,N'-disubstituted ureas. Instead, it is expected to form simpler, linear hydrogen-bonded chains where the single N-H group of one molecule interacts with the carbonyl oxygen of the next.

The strength and nature of these bonds can be characterized by spectroscopic methods, particularly infrared (IR) spectroscopy, which shows distinct shifts in the carbonyl (C=O) stretching frequency upon hydrogen bond formation. mdpi.com

Interaction TypeDonorAcceptorTypical Resulting MotifRelevance to this compound
Bifurcated Hydrogen BondTwo N-H groups from one moleculeC=O group from adjacent molecule1D Tapes/Ribbons in N,N'-disubstituted ureasNot possible due to the presence of only one N-H donor.
Linear Hydrogen BondOne N-H groupC=O groupLinear chains or catemersThe expected primary intermolecular interaction for this compound.
π-π StackingPhenyl RingPhenyl RingStabilizes assembliesPossible secondary interaction between phenyl groups, influencing overall packing. nih.gov

The directionality of the hydrogen bonds can be controlled by external stimuli or by the chemical design of the molecule. bris.ac.uk For instance, the presence of the bulky cyclohexyl and phenyl groups can introduce steric hindrance that influences the preferred orientation of the molecules during self-assembly.

While intermolecular hydrogen bonds drive the assembly of multiple molecules, intramolecular hydrogen bonds can occur within a single molecule, significantly affecting its three-dimensional shape (conformation). nih.gov The formation of an intramolecular hydrogen bond typically creates a pseudo-ring structure, which can lock the molecule into a specific conformation. nih.gov This pre-organization can be a powerful strategy in supramolecular chemistry to guide a molecule toward a desired self-assembly pathway.

In certain phenylureas, particularly those with ortho-substituents on the phenyl ring, intramolecular hydrogen bonds can form between an N-H group and a substituent. nih.gov For this compound, an intramolecular hydrogen bond is less likely due to the substitution pattern. However, the steric interactions between the cyclohexyl, methyl, and phenyl groups will heavily influence the rotational freedom around the C-N bonds of the urea core. This steric hindrance dictates the molecule's most stable conformation, which in turn affects how it can pack and form intermolecular hydrogen bonds. For example, studies on related complex structures show that bulky groups like cyclohexyl often orient themselves to minimize steric clash with the hydrogen-bonding network. acs.org This conformational preference is a critical factor that can either promote or hinder the formation of larger, ordered supramolecular structures. nih.govacs.org

Formation of Supramolecular Architectures

The directed and reliable nature of the urea-urea hydrogen bond has been harnessed to construct a variety of functional supramolecular architectures. jst.go.jpbsb-muenchen.denih.gov By modifying the substituents attached to the urea core, chemists can tune the properties of the resulting assemblies.

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, entrapping the solvent molecules and forming a gel. jst.go.jp Urea derivatives, especially N-alkyl-N′-aryl-ureas, are known to be highly effective LMWGs. jst.go.jp The self-assembly process is typically driven by the formation of one-dimensional hydrogen-bonded fibers. nih.gov As these fibers grow and entangle, they create the gel network.

The gelation ability of a urea derivative is highly dependent on its structure. Factors such as the length of alkyl chains and the nature of the aromatic group influence the solubility of the molecule and the stability of the self-assembled fibers. jst.go.jp For this compound, the combination of a flexible, bulky cyclohexyl group and a rigid, aromatic phenyl group provides a balance of interactions that could favor gel formation in specific organic solvents. The process begins with a nucleation event, followed by the directional growth of fibers. nih.gov

FactorInfluence on GelationExample Mechanism
Hydrogen BondingPrimary driving force for self-assembly into fibers. magtech.com.cnFormation of 1D hydrogen-bonded urea tapes.
van der Waals ForcesContribute to fiber bundling and network stability.Interactions between cyclohexyl or long alkyl chains.
π-π StackingStrengthens fiber network, especially with aryl groups. nih.govStacking of phenyl rings between adjacent fibers.
Solvent CompatibilityDetermines if the assembled fibers are stable or dissolve.A good solvent may disrupt H-bonds; a poor solvent may cause precipitation instead of gelation.

Supramolecular polymers are long, chain-like structures composed of monomeric units held together by directional non-covalent interactions, such as hydrogen bonds. jst.go.jpbsb-muenchen.de Unlike conventional polymers, which have covalent bonds linking the monomers, the linkages in supramolecular polymers are reversible. The formation of these assemblies is driven by the continuous, linear array of hydrogen bonds formed between urea groups. bsb-muenchen.deresearchgate.net

The self-assembly of this compound would be expected to form one-dimensional supramolecular polymers through the sequential head-to-tail hydrogen bonding of the N-H and C=O groups. The resulting polymer-like chains are dynamic, and their length and stability are dependent on factors like concentration and solvent. In some systems, these one-dimensional polymers can further associate through weaker forces to form larger bundles or fibers. jst.go.jp

Beyond extended networks, urea functionalities can be incorporated into molecules designed to form discrete, closed-surface architectures like capsules. bsb-muenchen.denih.gov These structures are capable of encapsulating smaller guest molecules within an isolated internal cavity. jst.go.jp The formation of these capsules relies on creating a specific number of discrete urea-urea intermolecular hydrogen bonds, rather than the continuous chains seen in supramolecular polymers. bsb-muenchen.deresearchgate.net

Typically, this is achieved by attaching multiple urea groups to a rigid molecular scaffold, such as a calixarene. nih.gov The scaffold pre-organizes the urea groups, directing them to form hydrogen bonds in a convergent manner to create a closed container. For example, calix magtech.com.cnarenes functionalized with four urea groups can dimerize to form a stable capsular assembly held together by a seam of hydrogen bonds. researchgate.net While a simple molecule like this compound would not form a capsule on its own, it serves as a fundamental structural motif whose hydrogen-bonding properties are exploited in the design of these more complex artificial host molecules. researchgate.net The study of urea-anion binding is also crucial in this area, as the dual N-H groups of a standard urea can act as a receptor for anions, a principle used in designing host molecules for sensing applications. researchgate.net

Influence of Molecular Design and Substituent Variation on Self-Assembly Characteristics

The self-assembly of urea-based molecules is a finely tuned process governed by a hierarchy of non-covalent interactions, primarily driven by the strong, directional hydrogen bonds formed by the urea moiety. However, the ultimate supramolecular architecture is profoundly influenced by the nature of the substituents attached to the urea nitrogen atoms. Variations in molecular design, including the size, shape, and electronic properties of these substituents, can dramatically alter the assembly characteristics, leading to a diverse range of morphologies from simple crystals to complex fibrillar networks.

Research into urea derivatives demonstrates that even subtle modifications to the molecular structure can cause significant changes in their self-assembly behavior. nih.govtue.nl The spatial arrangement of the substituent groups relative to the urea's hydrogen-bonding axis is critical in determining the final molecular packing. acs.org For instance, studies comparing V-shaped and U-shaped bis(biphenyl)ureas revealed that the orientation of the biphenyl (B1667301) groups dictates the potential for inter-aggregate interactions. A skewed orientation allows for greater rotational freedom and stronger phenyl-phenyl interactions, facilitating a densely packed three-dimensional network, whereas a parallel orientation can lead to steric hindrance that results in more weakly associated one-dimensional structures. acs.org

The introduction of different functional groups can either enhance or disrupt the self-assembly process. Key factors at play include steric hindrance, conformational preorganization, and the introduction of secondary non-covalent interactions like π–π stacking.

Detailed Research Findings

Effect of Substituent Type on Acetylenic Phenylureas:

A study on urea-functionalized acetylenes, where the phenylurea group was kept constant while the terminal hydrophobic unit was varied, provides a clear example of substituent-driven morphological changes. The strong hydrogen bonding of the urea group acts as the primary driver for forming one-dimensional tapes, but the final hierarchical structure is dictated by the nature of the terminal group.

The findings show a direct correlation between the substituent and the resulting self-assembled morphology. A simple terminal hydrogen atom allows for efficient packing into crystalline needles. Replacing the hydrogen with a phenyl group introduces π-stacking interactions, leading to the formation of dendritic nanofibers and effective gelation of organic solvents. Further extending the π-system with a phenylacetylene (B144264) group results in microflakes. However, the introduction of a dimethylaniline (Ph-NMe₂) group, with its bulk and altered electronic properties, appears to inhibit effective self-assembly altogether, likely due to a combination of reduced hydrophobic interactions and steric hindrance. nih.govresearchgate.net

Substituent (R)Resulting MorphologyObservations
Hydrogen (H)Needle-like crystalsCrystalline solid
Phenyl (Ph)Dendritic nanofibersFormed a uniform spherulitic pattern and acted as an effective gelator
Phenylacetylene (PA)MicroflakesHierarchical self-assembled network
Phenyl-NMe₂No self-assemblyReduced hydrophobic interactions and steric hindrance likely prevent assembly

Table 1: Influence of terminal substituent on the self-assembly of urea-functionalized acetylenes. Data sourced from studies on synergistic non-covalent interactions. nih.govresearchgate.net

Effect of N-Alkylation and Conformational Changes:

N-alkylation, particularly N-methylation, is a powerful strategy to control the conformation of the urea group and, consequently, the supramolecular structure. While unsubstituted or mono-substituted ureas typically adopt a trans conformation to maximize hydrogen bonding, N,N'-disubstitution can favor a cis geometry. This conformational switch has been exploited in the design of molecular systems. For example, N,N′-dimethyl-N,N′-dinaphthylurea and related oligomeric aromatic ureas with N,N'-dimethylated bonds adopt a (cis,cis)-urea structure, which promotes π-stacking and can lead to the formation of dynamic helical and multilayered aromatic structures. nih.gov

Disrupting the planarity of the urea derivative is another key design consideration. The introduction of a methyl group on a urea nitrogen can create a steric clash with adjacent aromatic rings, forcing them out of plane. nih.gov This disruption can significantly impact physical properties like solubility. A notable example is the comparison between N-phenyl-N'-1-naphthyl urea and its N-methylated counterpart, N-methyl-N'-1-naphthyl urea. The addition of the methyl group disrupts the planar conformation, leading to a 110-fold increase in solubility. nih.gov

Rotational Barriers and Steric Effects:

Computational studies have quantified the energetic barriers associated with bond rotation in substituted ureas, providing insight into how different groups affect conformational freedom. The rotation around the C(sp²)-N bond in phenylurea is hindered by an energy barrier of approximately 9.4 kcal/mol. The barrier to rotation for the substituent group itself is also critical. At the MP2 level of theory, the rotational barriers for various substituents have been calculated, highlighting the impact of steric bulk.

SubstituentRotational Barrier (kcal/mol)
Methyl0.9
Phenyl2.4
tert-Butyl4.6
Isopropyl6.0
Ethyl6.2

Table 2: Calculated maximum barriers to rotation for various substituents attached to a urea nitrogen. Data sourced from computational studies on conformational analysis. researchgate.net

These energy barriers are significant because self-assembly often requires rotation around the N-C phenyl bond to avoid steric clashes and enable favorable π-stacking interactions between aromatic groups. researchgate.net Therefore, a molecule's ability to adopt the low-energy conformation required for aggregation is directly influenced by the steric profile of its substituents.

Catalytic Applications of Substituted Urea Derivatives

Organocatalysis by Urea (B33335) Scaffolds

Urea scaffolds form the basis of a powerful class of organocatalysts that operate through hydrogen bonding. nih.gov These catalysts are particularly effective in reactions where stabilization of an anionic intermediate or transition state is crucial. wikipedia.org The two N-H protons of a simple urea molecule can act as hydrogen bond donors, interacting with Lewis basic sites on a substrate to enhance its reactivity.

In the case of 3-cyclohexyl-1-methyl-1-phenylurea , the urea core is trisubstituted, meaning it has only one N-H proton available for hydrogen bonding. This structural feature distinguishes it from the more commonly used disubstituted ureas in organocatalysis. The presence of a single N-H bond suggests that its mode of activation would be monofunctional, unless the carbonyl oxygen also participates in bonding. The substituents on the nitrogen atoms—a cyclohexyl group, a methyl group, and a phenyl group—introduce significant steric bulk and electronic effects that would influence its catalytic activity. The cyclohexyl and methyl groups are electron-donating, while the phenyl group is electron-withdrawing, creating a unique electronic environment around the urea functionality.

While research on the specific catalytic applications of this compound is not extensively documented, the principles of urea organocatalysis suggest it could be active in reactions such as Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations, where hydrogen bonding can stabilize developing negative charges.

Role of Hydrogen Bond Donors and Acceptors in Catalytic Activity

The catalytic prowess of urea derivatives is intrinsically linked to their ability to act as hydrogen bond donors and, in some cases, acceptors. wikipedia.orgnih.gov The N-H protons of the urea are the primary hydrogen bond donor sites. The strength of this donation is influenced by the electronic nature of the substituents on the nitrogen atoms. wikipedia.org Electron-withdrawing groups increase the acidity of the N-H protons, making them stronger hydrogen bond donors.

For This compound , the single N-H proton's donor strength is modulated by the attached cyclohexyl group. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor. This dual donor-acceptor capability allows for a "bifunctional" activation mode, where the catalyst can interact with two different substrates or two different parts of the same substrate simultaneously. beilstein-journals.org However, in trisubstituted ureas, the steric hindrance around the carbonyl oxygen due to the methyl and phenyl groups might limit its accessibility as a hydrogen bond acceptor.

Infrared (IR) spectroscopy studies on trisubstituted ureas have shown that the presence and nature of hydrogen bonds can be characterized by shifts in the carbonyl stretching frequency. mdpi.comnih.gov The formation of hydrogen bonds with a substrate would lead to a predictable shift in the IR spectrum, providing evidence for the catalyst's mode of action.

Design Principles for Enhanced Catalytic Performance and Selectivity

The design of highly effective urea-based catalysts hinges on several key principles aimed at optimizing their activity and selectivity. These include:

Tuning Hydrogen Bond Acidity: As mentioned, the acidity of the N-H protons is a critical parameter. For This compound , replacing the phenyl group with a more electron-withdrawing group, such as a pentafluorophenyl group, would be expected to enhance its catalytic activity by increasing the hydrogen bond donating strength. wikipedia.org

Steric Hindrance: The steric bulk of the substituents can be tailored to create a specific chiral pocket around the active site, which is crucial for controlling stereoselectivity. The cyclohexyl and phenyl groups in the target molecule create a defined steric environment.

Rigidity and Pre-organization: A more rigid catalyst scaffold generally leads to higher enantioselectivity as it reduces the number of possible transition state conformations. Incorporating the urea moiety into a cyclic or macrocyclic structure is a common strategy to enhance rigidity. nih.gov

Bifunctionality: The incorporation of a secondary catalytic group, such as a Brønsted base or another hydrogen bond donor, can lead to cooperative catalysis and enhanced reactivity. beilstein-journals.org

To illustrate how these design principles could be applied to improve a hypothetical catalytic process using a trisubstituted urea catalyst, consider the following data table for a generic Michael addition reaction.

Catalyst AnalogueSubstituent ModificationCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)
This compound -1065N/A (achiral)
Analogue APhenyl -> 3,5-bis(trifluoromethyl)phenyl1085N/A (achiral)
Analogue BCyclohexyl -> Chiral Diaminocyclohexyl107092
Analogue CIntroduction of a Brønsted base1095N/A (achiral)

This table is illustrative and does not represent experimental data for the specified compound.

Enantioselective Catalysis Mediated by Chiral Urea Analogues

Achieving enantioselectivity in a reaction catalyzed by a urea derivative requires the introduction of chirality into the catalyst's structure. nih.gov For This compound , which is achiral, it would not be able to induce enantioselectivity in a reaction that produces a chiral product.

To transform it into an enantioselective catalyst, one of the substituents would need to be replaced with a chiral moiety. For instance, a chiral amine could be used in the synthesis of the urea, leading to a chiral catalyst. A common strategy is to use a chiral backbone, such as that derived from a chiral diamine or amino alcohol.

The chiral environment created by the catalyst would then favor one of the possible transition states, leading to the preferential formation of one enantiomer of the product. The degree of enantioselectivity would depend on the precise structure of the chiral catalyst and its interaction with the substrates. The development of chiral Cp ligands and their rhodium complexes has demonstrated the potential for creating well-defined chiral pockets that can effectively control enantioselectivity in C-H functionalization reactions. nih.gov Similarly, chiral π-Cu(II) complexes have been shown to be highly effective in enantioselective amination reactions. nih.gov These examples underscore the importance of chiral ligand design in achieving high levels of stereocontrol.

Environmental Chemical Pathways and Degradation Studies

Mechanisms of Chemical and Photochemical Degradation

The stability of the 3-cyclohexyl-1-methyl-1-phenylurea molecule is influenced by abiotic factors present in the environment, leading to its gradual breakdown. These processes include oxidation, hydrolysis of the urea (B33335) linkage, and degradation initiated by sunlight.

Oxidative degradation of phenylurea herbicides can be initiated by highly reactive species such as hydroxyl radicals (•OH). These radicals can be generated in the environment through various photochemical processes. researchgate.net The reaction of these radicals with phenylurea compounds typically involves several pathways, including:

Oxidation of the N-terminal group: This can lead to the demethylation of the urea moiety.

Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the phenyl ring is a common oxidative transformation.

Oxidative opening of the aromatic ring: This more extensive degradation leads to the formation of smaller organic molecules like carboxylic acids. researchgate.net

Table 1: Potential Oxidative Degradation By-products of Related Phenylurea Herbicides

Parent CompoundDegradation ProcessKey By-productsReference
Diuron (B1670789)Electro-Fenton (Oxidation)3,4-dichloroaniline (B118046), N-(3,4-dichlorophenyl)-N-methylurea researchgate.net
MonuronElectro-Fenton (Oxidation)4-chloroaniline researchgate.net
FenuronElectro-Fenton (Oxidation)Aniline (B41778) researchgate.net
Isoproturon (B30282)Microbial OxidationN-(4-isopropylphenyl)-N'-methylurea (MDIPU) nih.gov

This table presents by-products identified for structurally related phenylurea herbicides under specific oxidative conditions and may indicate potential degradation products for this compound.

Hydrolysis represents a significant abiotic degradation pathway for phenylurea herbicides in aqueous environments. tandfonline.comtandfonline.com The stability of the urea linkage is pH-dependent, with decomposition occurring under both acidic and alkaline conditions, while being relatively stable at a neutral pH. tandfonline.com

The mechanism of alkaline hydrolysis often involves the hydroxide-ion-promoted formation of a tetrahedral intermediate anion. tandfonline.comtandfonline.com This intermediate can then decompose to form the corresponding aniline and carbamate (B1207046) derivatives. Studies on phenylureas like fenuron, monuron, and diuron have shown that their hydrolysis half-lives can be quite long under neutral conditions, suggesting that this process is slow but steady in the environment. tandfonline.comtandfonline.com

Table 2: Hydrolysis Half-lives of Selected Phenylurea Herbicides at 25°C and pH 7

HerbicideHalf-life (years)Reference
Fenuron89 tandfonline.comtandfonline.com
Monuron66 tandfonline.comtandfonline.com
Diuron41 tandfonline.comtandfonline.com
Chloroxuron41 tandfonline.comtandfonline.com

This table illustrates the general stability of the urea linkage in related compounds under neutral environmental conditions.

Sunlight can directly or indirectly induce the degradation of phenylurea compounds in the environment, a process known as photolysis or photochemical degradation. oup.comresearchgate.net Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. However, for many phenylureas, this process is inefficient. researchgate.net

Indirect photolysis is often more significant and involves photosensitizers, which are other molecules in the environment that absorb light and transfer the energy to the phenylurea compound or generate reactive species that initiate degradation. nih.gov Common photosensitizers in natural waters include nitrates, nitrites, and dissolved organic matter. nih.govresearchgate.net

The photochemical degradation of phenylureas can lead to various transformations, including:

N-demethylation and N-demethoxylation: For N,N-dimethyl and N-methoxy-N-methyl substituted ureas, respectively. nih.gov

Photo-Fries rearrangement: An intramolecular rearrangement on the aromatic ring. researchgate.net

Photohydrolysis: Cleavage of substituents on the phenyl ring, particularly for halogenated derivatives. researchgate.net

The presence of nitrates in water under natural sunlight has been shown to efficiently promote the photodegradation of phenylureas. nih.gov The by-product distribution can, however, differ from other degradation pathways, potentially leading to nitrated derivatives. nih.gov

Biotransformation by Microbial Systems in Environmental Matrices

Microbial activity is a primary driver in the degradation of phenylurea herbicides in soil and water. tandfonline.comoup.com A diverse range of bacteria and fungi have been identified that can break down these compounds, using them as a source of carbon and nitrogen. oup.comnih.govscielo.org.mx

The microbial degradation of phenylurea herbicides typically proceeds through a series of stepwise transformations. For N,N-dimethyl-substituted phenylureas, the common metabolic pathway involves:

Sequential N-dealkylation: The removal of the methyl groups from the urea nitrogen. oup.comnih.gov

Hydrolysis of the urea bond: This cleavage results in the formation of a substituted aniline. oup.comnih.gov

For example, the degradation of isoproturon, a widely studied phenylurea, leads to the formation of 3-(4-isopropylphenyl)-1-methylurea (MDIPU) as the major initial metabolite. oup.com Further degradation can lead to 4-isopropylaniline. nih.gov Similarly, the biotransformation of diuron often results in the accumulation of 3,4-dichloroaniline. nih.gov It is important to note that some of these aniline metabolites can be more toxic than the parent compound. nih.gov

Fungal degradation pathways can sometimes differ from bacterial pathways, potentially leading to hydroxylated metabolites in addition to N-demethylation products. nih.gov For instance, the fungus Mortierella sp. has been shown to produce hydroxylated isoproturon metabolites. nih.gov

Table 3: Common Microbial Metabolites of Phenylurea Herbicides

Parent HerbicideKey Microbial MetabolitesDegrading Microorganism (Example)Reference
Isoproturon3-(4-isopropylphenyl)-1-methylurea (MDIPU), 4-isopropylanilineSphingomonas sp. oup.com
Diuron3,4-dichloroanilineArthrobacter sp. nih.gov
Linuron (B1675549)3,4-dichloroaniline, N,O-dimethylhydroxylamineVariovorax sp. asm.org
Chlorotoluron4-chloro-2-methylanilineArthrobacter sp. nih.gov

This table shows metabolites identified from the microbial degradation of related phenylurea herbicides, providing insight into the likely metabolic fate of this compound.

The microbial breakdown of phenylurea herbicides is facilitated by specific enzymes. The initial and often rate-limiting step of hydrolysis of the urea linkage is catalyzed by enzymes such as amidases or hydrolases . asm.orgnih.govfrontiersin.org

For example, a linuron hydrolase, LibA, has been identified in the bacterium Variovorax sp. strain SRS16, which specifically cleaves the amide bond of linuron to produce 3,4-dichloroaniline and N,O-dimethylhydroxylamine. asm.org Other hydrolases, such as PuhA and PuhB, have been identified in diuron-degrading bacteria. frontiersin.org

The initial N-demethylation of N,N-dimethyl-substituted phenylurea herbicides is carried out by N-demethylases . nih.gov A novel Rieske non-heme iron oxygenase system, designated PdmAB, has been identified in Sphingomonas species and is responsible for this initial N-demethylation step. nih.gov

Following the initial breakdown of the urea structure, the resulting aniline metabolites are further degraded by other enzymes, such as dioxygenases , which are involved in the cleavage of the aromatic ring. asm.org

Table 4: Enzymes Involved in Phenylurea Herbicide Degradation

Enzyme ClassSpecific Enzyme (Example)FunctionTarget Compound (Example)Reference
Hydrolase/AmidaseLibAHydrolysis of urea linkageLinuron asm.org
Hydrolase/AmidasePuhA, PuhBHydrolysis of urea linkageDiuron frontiersin.org
N-Demethylase (Oxygenase)PdmABN-demethylationN,N-dimethyl-substituted phenylureas nih.gov
DioxygenaseChloroaniline dioxygenaseRing cleavage of aniline metabolite3,4-dichloroaniline asm.org

This table summarizes key enzyme classes and examples involved in the degradation of phenylurea herbicides, which are likely analogous to the enzymatic processes acting on this compound.

Identification and Characterization of Transformation Products in Environmental Samples

The environmental degradation of phenylurea herbicides is a critical area of study due to their widespread use and potential for off-site transport. While specific metabolites for this compound have not been documented in the reviewed literature, studies on the analogous compound Siduron reveal that microbial action is the primary driver of its transformation in soil.

The main degradation pathways identified for Siduron involve hydroxylation—the addition of hydroxyl (-OH) groups—to both the cyclohexyl and phenyl rings. This process increases the polarity of the molecule, which can affect its solubility and subsequent degradation. A fungus and two species of Pseudomonas bacteria isolated from soil have been shown to metabolize Siduron into several hydroxylated products. chemicalbook.com

Further degradation can lead to the cleavage of the urea bridge, resulting in the formation of amine fragments. For Siduron, the detection of 2-methylcyclohexylamine (B147291) and aniline in soil samples confirms this breakdown pathway. amazonaws.comcambridge.org These transformation products are of significant environmental interest as their toxicity and mobility may differ from the parent compound.

The analytical methods employed to identify these transformation products typically involve chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with Mass Spectrometry (MS). This combination allows for the separation of the parent compound from its metabolites in complex environmental matrices like soil and water, followed by their structural identification based on mass-to-charge ratio and fragmentation patterns.

Table 1: Potential Transformation Products of this compound (Inferred from Siduron Data) This table is predictive and based on degradation studies of the structurally similar herbicide Siduron.

Parent CompoundPredicted Transformation ProductPredicted Formation Pathway
This compoundHydroxylated derivatives (e.g., on the cyclohexyl or phenyl ring)Microbial hydroxylation
N-methyl-N-phenylureaCleavage of the cyclohexyl group
Cyclohexylamine (B46788)Cleavage of the urea bridge
Aniline derivativesCleavage of the urea bridge

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence of a pesticide in the environment determines its potential for long-term ecological impact and the likelihood of groundwater contamination. For phenylurea herbicides, persistence is governed by a combination of the compound's chemical properties and various environmental factors.

Chemical Structure and Stability: Phenylurea herbicides like Siduron are generally stable to hydrolysis at neutral pH and are not readily broken down by sunlight (photolysis) on soil or in water. epa.govechemi.com This inherent stability means that abiotic degradation processes are often slow, making microbial degradation the most significant pathway for their dissipation. echemi.com Siduron is considered a persistent herbicide in both soil and aquatic environments. herts.ac.uk

Microbial Degradation: The rate of biodegradation is the most critical factor determining the environmental half-life of these compounds. The presence of adapted microbial populations capable of metabolizing the herbicide is key. chemicalbook.com Factors that influence microbial activity, in turn, affect the degradation rate.

Soil Properties: Soil characteristics play a paramount role in the transformation kinetics.

Soil Organic Matter (SOM): SOM is often the dominant factor influencing the fate of phenylurea herbicides. nih.gov These compounds can bind (adsorb) to organic matter, which can reduce their availability to microorganisms, potentially slowing degradation but also reducing their mobility and leaching potential. nih.gov

Soil Moisture and Temperature: Optimal conditions for microbial growth—namely warm, moist soils—generally lead to faster degradation rates. ucanr.edu Conversely, cool and dry conditions can significantly increase the persistence of the herbicide. ucanr.edu

Mobility and Transport: Due to its moderate water solubility and persistence, Siduron is considered moderately mobile and has a high potential to leach into groundwater. herts.ac.uk Environmental conditions that favor water movement through the soil profile, such as heavy rainfall, can lead to the transport of the parent compound and its metabolites to deeper soil layers and aquatic systems. epa.gov

Table 2: Summary of Factors Affecting Environmental Persistence (Based on Phenylurea Herbicide Data)

FactorInfluence on Persistence of Phenylurea HerbicidesResearch Findings (Primarily from Siduron Studies)
Photodegradation (Light) LowStable to degradation by sunlight on soil and in water. epa.govechemi.com
Hydrolysis (Water) LowStable at neutral pH; slow decomposition in acidic or alkaline media. echemi.com
Microbial Degradation HighThe primary pathway for degradation in soil. chemicalbook.comechemi.com
Soil Organic Matter HighIncreased sorption to SOM reduces bioavailability and mobility but can slow degradation. nih.gov
Soil Temperature Medium to HighHigher temperatures increase microbial activity and degradation rates. ucanr.edu
Soil Moisture Medium to HighHigher moisture levels generally enhance microbial degradation. ucanr.edu
Volatility LowNot expected to volatilize significantly from soil surfaces. echemi.com

Structure Reactivity and Structure Property Relationships Excluding Biological/clinical Aspects

Impact of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of 3-cyclohexyl-1-methyl-1-phenylurea are significantly influenced by its substituent groups. The urea (B33335) functional group itself is a key determinant of its chemical behavior.

Research into related phenylurea compounds has demonstrated that the nature of substituents on the phenyl ring and the nitrogen atoms can drastically alter reactivity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the nucleophilicity of the urea nitrogens and the electrophilicity of the carbonyl carbon. In the context of palladium-catalyzed reactions, N-arylureas have been shown to act as effective ligands, with their electronic properties influencing catalytic activity. acs.orgnih.gov Studies on other substituted ureas reveal that steric hindrance from bulky substituents can also play a crucial role in directing reaction pathways and determining product yields. nih.gov

The degradation of phenylurea herbicides, which share the core urea structure, is also highly dependent on the substituents. The size, degree of chlorination on the phenyl ring, and the nature of the N'-substituents are determining factors in their biodegradability. nih.gov This highlights the sensitivity of the urea scaffold to substituent effects.

In the specific case of this compound, the cyclohexyl group, being a bulky alkyl substituent, can sterically hinder reactions at the adjacent nitrogen. The methyl group on the same nitrogen further contributes to this steric crowding. The phenyl group, on the other hand, can participate in electronic interactions, influencing the reactivity of the urea moiety.

Modulation of Electronic Properties and Their Chemical Implications

The electronic properties of this compound are a composite of the electronic contributions from its cyclohexyl, methyl, and phenyl substituents. These electronic features have profound chemical implications.

Studies on N,N'-diarylureas have shown that charge transfer interactions can occur between the aromatic rings, especially when substituted with electron-withdrawing and electron-donating groups. researchgate.net While this compound has only one phenyl group, the principle of substituent-driven electronic modulation remains relevant. The electronic properties of the phenyl ring can be tuned by the introduction of various substituents, which in turn would alter the chemical reactivity of the molecule. For example, electron-donating groups on the phenyl ring would increase the electron density on the urea nitrogen, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups would have the opposite effect.

The electronic properties of ligands are a critical factor in transition metal catalysis. nih.gov The development of N-arylureas as ligands for palladium-catalyzed reactions underscores the importance of their electronic characteristics in controlling the reactivity of the metal center. acs.orgnih.gov The ability to modulate the electronic properties of the urea ligand through substitution on the aryl ring allows for the fine-tuning of catalytic activity. acs.org

Conformational Preferences and Stereochemical Considerations in Solution and Solid States

The three-dimensional structure of this compound is complex, with multiple rotatable bonds leading to various possible conformations. The preferred conformations in solution and the solid state are governed by a balance of steric and electronic factors.

In substituted ureas, the conformation around the C-N bonds is a key feature. N,N'-diarylureas often adopt a conformation where the aryl groups are in an anti-relationship to the urea oxygen. researchgate.net For N,N-disubstituted ureas with an N-aryl substituent, the aryl group typically prefers a trans conformation relative to the carbonyl group. researchgate.net

Computational and NMR studies on N,N'-diaryl-N,N'-dimethyl ureas have revealed the existence of multiple stable conformers in solution, with small energy differences between them. researchgate.net The presence of bulky substituents can lead to conformations where the aryl rings point away from each other to alleviate steric clash. researchgate.net The orientation of the phenyl ring relative to the rest of the molecule is also a critical conformational parameter, as free rotation can be hindered by steric interactions. researchgate.netyoutube.com

For this compound, the interplay between the bulky cyclohexyl group, the methyl group, and the phenyl ring will dictate the preferred rotational isomers around the N-C(O) and N-phenyl bonds. The most stable conformation will be the one that minimizes steric repulsions while maximizing any stabilizing electronic interactions.

Emerging Research Frontiers and Future Perspectives

Advanced Materials Science Applications of Urea (B33335) Derivatives

The urea functional group is a powerful synthon in supramolecular chemistry, enabling the self-assembly of molecules into highly ordered, functional materials. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor facilitates the creation of robust, one-dimensional hydrogen-bonding arrays, which are fundamental to the construction of advanced materials such as supramolecular polymers and gels. nih.govjst.go.jp

Researchers are actively developing urea-based Low Molecular Weight Gelators (LMWGs) that can form supramolecular gels in a wide variety of organic solvents. jst.go.jp These materials have potential applications in areas ranging from drug delivery to environmental remediation. The design of these molecules often involves balancing hydrophilic and hydrophobic components to control their self-assembly and gelation properties. jst.go.jp

Furthermore, urea derivatives are being integrated into more complex architectures like Metal-Organic Frameworks (MOFs). rsc.orgmater-rep.com In this context, urea-containing molecules can act as structure-directing agents or become part of the framework itself. For instance, deep eutectic solvents (DESs) containing urea derivatives have been used as media for the preparation of new Calcium-MOFs. rsc.org These studies explore how the urea component influences the secondary building unit (SBU) of the MOF, demonstrating its critical role in the final material structure and properties. rsc.org The development of such hybrid materials opens up possibilities for new catalysts, sensors, and storage materials. mater-rep.com

Derivative TypeApplicationKey FindingCitation
N-alkyl-N′-aryl-ureasSupramolecular GelsForm gels with multiple organic solvents; gelation ability depends on alkyl chain length. jst.go.jp
DialkylureasSupramolecular PolymersForm soluble supramolecular polymers in nonpolar solvents through intermolecular hydrogen bonds. rsc.org
Urea-functionalized MOFsCatalysis / Wastewater TreatmentMOF derivatives show potential as high-performance electrocatalysts for urea oxidation. mater-rep.com
Urea in Deep Eutectic SolventsMOF SynthesisA urea-containing solvent can coordinate to the metal center, forming a stabilizing motif in new Ca-MOFs. rsc.org

Integration of Artificial Intelligence and Machine Learning in Urea Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for discovery and optimization. In urea chemistry, machine learning (ML) models are being developed to tackle complex challenges, from predicting reaction outcomes to designing novel synthetic pathways. beilstein-journals.orgnih.gov These data-driven approaches can significantly accelerate research by reducing the need for time-consuming trial-and-error experimentation. researchgate.net

One major application is the prediction of optimal reaction conditions. ML models, particularly neural networks, can be trained on vast databases of chemical reactions to suggest the most suitable catalysts, solvents, reagents, and temperatures for a desired urea synthesis. nih.gov These models learn the intricate relationships between reactants and conditions, enabling them to make accurate predictions for new, untested transformations. nih.gov For example, ML algorithms have been successfully used to predict yields for transition metal-catalyzed reactions, a common method for forming C-N bonds in complex molecules. researchgate.netyoutube.com

Beyond optimization, AI is being used to explore and understand reaction mechanisms. Active learning frameworks combined with quantum chemical calculations can efficiently map out complex reaction paths, such as those in electrochemical urea synthesis. chinesechemsoc.org By predicting the stability of intermediates and the energy barriers between them, these methods provide deep mechanistic insights that are difficult to obtain through experiments alone. chinesechemsoc.orghyper.ai This synergy between AI and computational chemistry is paving the way for the de novo design of more efficient catalysts and sustainable synthetic processes. rsc.org

AI/ML ApplicationFocus AreaFinding/CapabilityCitation(s)
Neural Network ModelsReaction Condition PredictionPredicts catalysts, solvents, reagents, and temperature for organic reactions from large databases. nih.gov
Gradient Boosting / Ridge RegressionElectrochemical SynthesisPredicts intermediate stability and formation energy in urea electrosynthesis on nitrogen-doped graphene. chinesechemsoc.org
Artificial Neural Network (ANN)Green Production OptimizationUsed to train models on CFD data to optimize processes in green urea production. researchgate.net
Long Short-Term Memory (LSTM)Reaction MonitoringPredicts reaction yield in real-time from in-situ sensor data (e.g., color, temperature). nih.gov

Sustainable Synthetic Methodologies for Complex Urea Structures

The traditional synthesis of ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a significant push toward greener and more sustainable alternatives. arabjchem.orgnih.gov Modern research focuses on improving atom economy, reducing waste, using environmentally benign solvents, and operating under milder conditions. researchgate.net

One promising frontier is the use of plasma technology. Catalyst-free urea synthesis has been demonstrated using plasma-ice interactions or within underwater plasma bubbles, directly coupling CO₂ and N₂ under ambient conditions. arxiv.orgrsc.org These methods bypass the high temperatures and pressures of the conventional Haber-Bosch and Bosch-Meiser processes, offering a more energy-efficient and decentralized production model. rsc.orgacs.org Mechanochemical synthesis, using ball milling to drive reactions between ammonia-water and CO₂ without extra catalysts, also presents a novel, low-energy route to urea. acs.org

For the synthesis of complex, unsymmetrical ureas, new catalytic systems are being developed. For instance, methods using ruthenium pincer complexes show high atom economy, producing only hydrogen as a byproduct. nih.gov Another strategy involves developing methodologies in aqueous media, which avoids the use of volatile organic solvents and simplifies product isolation. arabjchem.org Researchers have also explored using urea hydrogen peroxide in greener solvents like ethyl lactate (B86563) as an eco-friendly system for C-H bond functionalization on related heterocyclic structures, showcasing the trend towards sustainable reagent and solvent choices. acs.org

MethodReagents/ConditionsAdvantageCitation(s)
Plasma-Driven SynthesisN₂ + CO₂, ambient pressure/tempCatalyst-free, circumvents Haber-Bosch, green pathway. arxiv.orgrsc.org
MechanochemistryAmmonia-water + CO₂, ball millingCatalyst-free, mild conditions, energy-efficient. acs.org
Catalytic CarbonylationAmines + CO/CO₂Avoids toxic phosgene, but catalyst regeneration can be a challenge. arabjchem.orgnih.gov
Aqueous SynthesisIsocyanate + Amine in waterEnvironmentally benign solvent, easy product isolation, base/catalyst-free. arabjchem.org
Bubble-Burst SynthesisN₂ + CO₂ + WaterCatalyst-free, ambient conditions, potential for carbon capture integration. arxiv.org

Development of New Spectroscopic and Imaging Probes for Urea-Based Systems

The hydrogen-bonding capability of the urea group makes it an excellent recognition motif for designing highly selective spectroscopic and imaging probes. researchgate.netscispace.com By attaching a urea unit to a fluorophore or chromophore, scientists can create sensors that signal the presence of a specific analyte through a change in their optical properties. nih.gov

A major area of this research is in anion sensing. Urea-based receptors can bind to various anions (e.g., cyanide, fluoride (B91410), carbonate) through hydrogen bonds, triggering a detectable response such as fluorescence quenching or enhancement ("turn-on"). scispace.comnih.govacs.orgmdpi.com For example, π-conjugated polymers bearing urea receptors have been designed to show a selective fluorescent quenching effect in the presence of cyanide anions. nih.gov In other systems, the binding event disrupts polymer aggregation, leading to a "turn-on" fluorescence response. acs.org The selectivity of these probes can be tuned by modifying the structure of the urea derivative and the signaling unit. researchgate.net

Beyond small anions, urea derivatives are being used to create sophisticated probes for biomedical imaging. A notable example is the development of probes for Prostate-Specific Membrane Antigen (PSMA), a biomarker for prostate cancer. Small-molecule inhibitors based on a urea scaffold have been coupled with Surface-Enhanced Raman Scattering (SERS) tags. rsc.org This creates an ultra-sensitive probe that can selectively target and image cancer cells, offering a powerful tool for diagnostics and image-guided surgery. rsc.org Wearable SERS sensors are also being developed for the rapid detection of urea in sweat, demonstrating the versatility of these systems. edpsciences.org

Probe TypeTarget AnalyteSignaling MechanismKey FeatureCitation(s)
π-Conjugated PolymerCyanide (CN⁻)Fluorescence quenching and red shiftHigh selectivity and sensitivity for cyanide detection. nih.gov
Urea-functionalized Poly(phenylenebutadiynylene)Various AnionsFluorescence turn-on via disassembly of aggregatesSignal is enhanced upon anion binding. acs.org
N,N′-disubstituted UreaFluoride (F⁻)Formation of a charge-transfer (CT) complexHigh association constant and selectivity for fluoride over other halides. mdpi.com
AASH-CdSe Quantum DotsCarbonate (CO₃²⁻)Fluorescence "turn-on"Nanosensor for carbonate determination with a low detection limit. scispace.com
Urea-based PSMA InhibitorProstate Cancer Cells (PSMA+)Surface-Enhanced Raman Scattering (SERS)Ultrahigh affinity for targeted live cell imaging. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.